2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the acetamide backbone: This involves the reaction of 2-chloroacetyl chloride with an amine derivative to form the acetamide structure.
Introduction of the cyclobutylmethyl group: This step involves the alkylation of the acetamide with cyclobutylmethyl bromide under basic conditions.
Attachment of the phenyl ring: The final step involves the coupling of the intermediate with 4-methoxy-3-(trifluoromethyl)phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving its molecular targets.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide
- 2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(difluoromethyl)phenyl]acetamide
- 2-Chloro-N-(cyclobutylmethyl)-N-[4-ethoxy-3-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the cyclobutylmethyl group and the trifluoromethyl-substituted phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO2/c1-22-13-6-5-11(7-12(13)15(17,18)19)20(14(21)8-16)9-10-3-2-4-10/h5-7,10H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYVZURFYVSMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2CCC2)C(=O)CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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